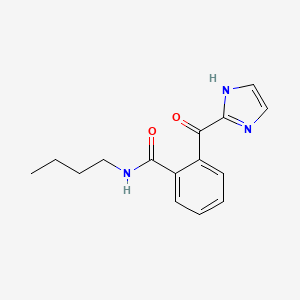
8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2R,3S,4R,5R)-5-(2-Amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule. It features a purine base, a sugar moiety, and a phosphate group, making it structurally similar to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the addition of the phosphate group. Each step requires specific reagents and conditions:
Formation of the Purine Base: This might involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Sugar Moiety: This step often involves glycosylation reactions, where the sugar is attached to the purine base using catalysts like Lewis acids.
Addition of the Phosphate Group: This is usually achieved through phosphorylation reactions using reagents like phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing reaction conditions to improve yield and purity. Techniques like continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The purine base or sugar moiety might be oxidized under specific conditions.
Reduction: Reduction reactions could target the oxo group in the purine base.
Substitution: The amino group or the chlorophenyl group might participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but might include modified purine bases, altered sugar moieties, or different phosphate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it could serve as a model compound for studying nucleotide interactions, enzyme activities, or cellular processes involving nucleotides.
Medicine
In medicine, it might be investigated for its potential therapeutic properties, such as antiviral or anticancer activities, given its structural similarity to nucleotides.
Industry
In industry, it could be used in the production of pharmaceuticals, biotechnology applications, or as a research tool in various scientific studies.
Mecanismo De Acción
The mechanism of action would depend on its specific applications. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide involved in various cellular processes.
Cytidine Monophosphate (CMP): Another nucleotide with roles in cellular metabolism.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the chlorophenyl group and the specific stereochemistry of the sugar moiety, which might confer unique properties or activities compared to other nucleotides.
Propiedades
Número CAS |
920984-08-3 |
|---|---|
Fórmula molecular |
C16H17ClN5O8P |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClN5O8P/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)25)22(12)15-11(24)10(23)8(30-15)5-29-31(26,27)28/h1-4,8,10-11,15,23-24H,5H2,(H2,26,27,28)(H3,18,20,21,25)/t8-,10-,11-,15-/m1/s1 |
Clave InChI |
JHBGGJGOVVSLEB-ORXWAGORSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















